molecular formula C6H12N2O B8064011 (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one

(4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one

Cat. No.: B8064011
M. Wt: 128.17 g/mol
InChI Key: RYPUQUNUTILSAZ-RXMQYKEDSA-N
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Description

(4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one is a chiral compound with a pyrrolidinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one typically involves the reductive amination of 4-(aminomethyl)-1-methylpyrrolidin-2-one. This process can be carried out using molecular hydrogen in the presence of suitable catalysts . The reaction conditions often include the use of aldehydes or ketones as starting materials, which are then coupled with ammonia or amines under hydrogenation conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale catalytic reductive amination processes. These methods are designed to be cost-effective and sustainable, utilizing homogeneous or heterogeneous catalysts to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

(4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

(4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Properties

IUPAC Name

(4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-8-4-5(3-7)2-6(8)9/h5H,2-4,7H2,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYPUQUNUTILSAZ-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H](CC1=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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